molecular formula C17H13N3O4 B11945463 2,4-Dihydroxy-N'-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)benzohydrazide CAS No. 881664-92-2

2,4-Dihydroxy-N'-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)benzohydrazide

Cat. No.: B11945463
CAS No.: 881664-92-2
M. Wt: 323.30 g/mol
InChI Key: DLEXKNXGUZYAFL-GIJQJNRQSA-N
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Description

2,4-Dihydroxy-N’-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)benzohydrazide is a complex organic compound with the molecular formula C17H13N3O4. This compound is known for its unique structure, which includes both quinoline and benzohydrazide moieties. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dihydroxy-N’-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)benzohydrazide typically involves the condensation of 2,4-dihydroxybenzohydrazide with 2-oxo-1,2-dihydroquinoline-3-carbaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is then cooled, and the resulting precipitate is filtered and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,4-Dihydroxy-N’-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

2,4-Dihydroxy-N’-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)benzohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dihydroxy-N’-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)benzohydrazide involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes, leading to its antimicrobial and antifungal effects. It may also interact with cellular pathways involved in inflammation and cancer, thereby exerting its anti-inflammatory and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxyquinoline: Known for its antimicrobial properties.

    4-Hydroxyquinoline: Used in the synthesis of various pharmaceuticals.

    2,4-Dihydroxyquinoline: Exhibits similar biological activities.

Uniqueness

2,4-Dihydroxy-N’-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)benzohydrazide is unique due to its dual functionality, combining the properties of both quinoline and benzohydrazide moieties. This dual functionality enhances its potential biological activities and makes it a versatile compound for various applications in scientific research .

Properties

CAS No.

881664-92-2

Molecular Formula

C17H13N3O4

Molecular Weight

323.30 g/mol

IUPAC Name

2,4-dihydroxy-N-[(E)-(2-oxo-1H-quinolin-3-yl)methylideneamino]benzamide

InChI

InChI=1S/C17H13N3O4/c21-12-5-6-13(15(22)8-12)17(24)20-18-9-11-7-10-3-1-2-4-14(10)19-16(11)23/h1-9,21-22H,(H,19,23)(H,20,24)/b18-9+

InChI Key

DLEXKNXGUZYAFL-GIJQJNRQSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=C(C(=O)N2)/C=N/NC(=O)C3=C(C=C(C=C3)O)O

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)N2)C=NNC(=O)C3=C(C=C(C=C3)O)O

Origin of Product

United States

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